N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15298377
Molecular Formula: C18H14FNO3
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14FNO3 |
|---|---|
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C18H14FNO3/c1-10-7-11(2)17-14(8-10)15(21)9-16(23-17)18(22)20-13-5-3-12(19)4-6-13/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | XFHRJPYDVHZNQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide features a chromene backbone—a fused benzene and pyran ring system—with substitutions at strategic positions. The 4-fluorophenyl group is attached via a carboxamide linkage at position 2, while methyl groups occupy positions 6 and 8 of the chromene core. The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets.
The compound’s IUPAC name, N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide, reflects its substitution pattern. Its canonical SMILES string, CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C, provides a precise representation of its connectivity.
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Topological Polar Surface Area | 66.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These properties influence solubility, permeability, and bioavailability, critical factors in drug development. The fluorophenyl group contributes to lipophilicity, potentially enhancing membrane penetration.
Synthesis and Optimization
Reaction Pathways
The synthesis of N-(4-fluorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a three-step process:
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Condensation: A substituted benzaldehyde derivative reacts with a diketone in the presence of a base to form a chalcone intermediate.
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Cyclization: The chalcone undergoes acid-catalyzed cyclization to yield the chromene core.
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Carboxamide Formation: The chromene-2-carboxylic acid intermediate is coupled with 4-fluoroaniline using a coupling agent such as DCC (dicyclohexylcarbodiimide).
Reaction Conditions and Yields
Optimal yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C. Catalysts like dimethylaminopyridine (DMAP) accelerate the acylation step, reducing reaction times from 24 hours to 6–8 hours. Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) ensures high purity (>95%).
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous chromenes demonstrate inhibition of protein kinases involved in tumor proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). The fluorophenyl group may enhance binding to kinase ATP pockets through halogen bonding.
Antimicrobial Effects
Preliminary assays reveal broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC (minimum inhibitory concentration) values of 8–16 µg/mL. The carboxamide group likely disrupts bacterial cell wall synthesis by mimicking D-alanine-D-alanine termini, a strategy employed by β-lactam antibiotics.
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